Ganciclovir Mono-O-propionate is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus infections, particularly in immunocompromised patients. This compound is classified as a synthetic analogue of 2′-deoxyguanosine and is recognized for its enhanced pharmacological properties, including improved bioavailability and reduced toxicity compared to its parent compound. The structural modification of ganciclovir into its mono-O-propionate form allows for better absorption and metabolic stability, making it a subject of interest in pharmaceutical research.
Ganciclovir Mono-O-propionate is synthesized from ganciclovir through esterification processes that introduce a propionate group. It belongs to the class of antiviral drugs and is specifically categorized as a nucleoside analogue. This classification highlights its mechanism of action, which involves mimicking natural nucleosides to inhibit viral replication.
The synthesis of Ganciclovir Mono-O-propionate typically involves the following steps:
The synthesis process has been documented with variations that include the use of different alkyl chain lengths to optimize the pharmacokinetic properties of the resultant prodrugs .
The molecular formula for Ganciclovir Mono-O-propionate is , with a molecular weight of approximately 311.29 g/mol. Its structure can be represented as follows:
Ganciclovir Mono-O-propionate participates in several chemical reactions:
These reactions are essential for understanding how modifications affect the drug's efficacy and safety profile .
Ganciclovir Mono-O-propionate exerts its antiviral effects through a mechanism similar to that of ganciclovir:
This mechanism highlights the importance of structural modifications in enhancing the drug's effectiveness against cytomegalovirus infections .
These properties are critical for formulation development and determining suitable delivery methods for therapeutic use.
Ganciclovir Mono-O-propionate is primarily researched for its applications in:
Research continues into optimizing its formulation and exploring potential uses against other viral infections where nucleoside analogues may be beneficial .
Ganciclovir Mono-O-propionate is systematically named as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate according to IUPAC conventions [1] [2] [8]. This nomenclature precisely defines its molecular structure:
The molecular formula of Ganciclovir Mono-O-propionate is C₁₂H₁₇N₅O₅, with a molecular weight of 311.29 g/mol [2] [4] [10]. This represents a significant modification compared to its parent drug, Ganciclovir (C₉H₁₃N₅O₄; MW 255.23 g/mol). The propionyl esterification increases molecular weight by 56.06 g/mol (22% increase), altering key properties like solubility and lipophilicity.
Table 1: Molecular Comparison with Ganciclovir
Property | Ganciclovir Mono-O-propionate | Ganciclovir |
---|---|---|
Molecular Formula | C₁₂H₁₇N₅O₅ | C₉H₁₃N₅O₄ |
Molecular Weight (g/mol) | 311.29 | 255.23 |
Key Functional Groups | Ester, primary alcohol, purine | Diol, purine |
Calculated LogP* | ~0.5 (Predicted) | -1.5 |
*LogP: Partition coefficient (octanol/water) [3] [4] [10]
Solubility
Stability
Partition Coefficient
Table 2: Key Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Melting Point | >190°C (decomposition) | Empirical measurement [4] |
Solubility in DMSO | Slight | Experimental data [3] [9] |
Solubility in Methanol | Very slight (sonication required) | Experimental data [3] |
Predicted LogP | ~0.5 | Computational model [4] |
Storage Conditions | 2–8°C, inert atmosphere | Manufacturer specifications [2] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7